O-Torsemide - 106944-62-1

O-Torsemide

Catalog Number: EVT-1716862
CAS Number: 106944-62-1
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: Tolbutamide, along with other first-generation sulfonylureas like glipizide and glimepiride, exemplifies the historical use of the sulfonylurea moiety in medicinal chemistry, particularly for their antidiabetic properties. [] While the core structure of tolbutamide differs from the target compound, the presence of the sulfonylurea group highlights the significance of this chemical class in drug discovery. Both tolbutamide and the target compound belong to the sulfonylurea class of compounds.
  • Relevance: Glipizide reinforces the established role of sulfonylureas as a privileged scaffold in medicinal chemistry, specifically for their antidiabetic activity. [] Both glipizide and the target compound belong to the sulfonylurea class of compounds.
  • Relevance: Glimepiride further emphasizes the historical importance of the sulfonylurea pharmacophore in drug development, especially in the context of antidiabetic agents. [] Both glimepiride and the target compound belong to the sulfonylurea class of compounds.
  • Relevance: Torasemide demonstrates the versatility of the sulfonylurea moiety in pharmaceutical applications beyond diabetes management. [] Both torasemide and the target compound belong to the sulfonylurea class of compounds.
  • Relevance: LY-181984 signifies a shift in the therapeutic application of sulfonylureas from primarily antidiabetic agents to potential anticancer drugs. [] Its structural features, including the diarylsulfonylurea core, resemble those found in the target compound, underscoring the potential of this class for anticancer drug discovery.
  • Relevance: Sulofenur further highlights the emergence of DSUs as a promising class of anticancer agents. [] Its structural similarity to the target compound, particularly the presence of the sulfonylurea group, suggests shared chemical space and potential for similar biological activities.
  • Relevance: LY-295501 strengthens the argument for DSUs as a valuable source of lead compounds in anticancer drug development. [] Its structural resemblance to the target compound, particularly the sulfonylurea core, reinforces the potential of this class for exhibiting anticancer properties.
  • Relevance: This class shares a close structural resemblance to 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea. Both groups contain a sulfonylurea core connected to a pyridine ring. Importantly, the research emphasizes the substantial impact of substituents on the pyridine ring on antitumor activity. [, ] This finding suggests that modifications to the 4-position of the pyridine ring in the target compound could be a viable strategy for optimizing its biological activity.
Source and Classification

O-Torsemide is synthesized from Torsemide through various chemical modifications. It belongs to the class of medications known as diuretics, which are commonly used to treat fluid retention (edema) associated with heart failure and other medical conditions. The compound is recognized for its efficacy in promoting diuresis and managing blood pressure .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Torsemide typically involves multi-step processes that include the following:

  1. Starting Materials: The synthesis begins with 4-chloropyridine-3-sulfonamide as a key precursor.
  2. Reflux Reaction: The precursor is reacted with m-toluidine in n-propanol at elevated temperatures (around 105°C) to form an intermediate compound.
  3. Formation of O-Torsemide: The intermediate undergoes further reactions involving carbamate formation and subsequent hydrolysis to yield O-Torsemide .

These reactions are monitored using thin-layer chromatography to ensure completion and purity.

Molecular Structure Analysis

Structure and Data

O-Torsemide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula can be represented as C16_{16}H19_{19}N3_{3}O3_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 335.40 g/mol
  • Structural Features: The molecule features a pyridine ring, sulfonamide group, and an isopropyl moiety which are essential for its activity as a diuretic .
Chemical Reactions Analysis

Reactions and Technical Details

O-Torsemide can participate in various chemical reactions typical for sulfonamide derivatives:

  1. Acid-Base Reactions: Due to the presence of sulfonamide groups, O-Torsemide can act as a weak acid.
  2. Nucleophilic Substitution: The nitrogen atoms in the amine groups can undergo nucleophilic substitution reactions.
  3. Hydrolysis: Under certain conditions, O-Torsemide may hydrolyze to yield simpler compounds.

These reactions are crucial for understanding its stability and interactions within biological systems .

Mechanism of Action

Process and Data

The mechanism by which O-Torsemide exerts its diuretic effect involves:

  1. Inhibition of Sodium Reabsorption: It blocks the sodium-potassium-chloride co-transporter in the renal tubules, specifically in the loop of Henle.
  2. Increased Diuresis: This inhibition leads to increased excretion of sodium and water, effectively reducing blood volume and lowering blood pressure.
  3. Pharmacokinetics: O-Torsemide has a half-life that allows for once-daily dosing, making it convenient for patient compliance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 151°C to 153°C, indicating its solid-state characteristics .
Applications

Scientific Uses

O-Torsemide is primarily utilized in clinical settings for:

  1. Management of Edema: Effective in treating fluid retention due to heart failure or renal disease.
  2. Hypertension Control: Used as part of combination therapy for managing high blood pressure.
  3. Research Applications: Investigated for potential benefits in other therapeutic areas due to its mechanism of action on renal function .
Pharmacological Mechanisms of O-Torsemide in Electrolyte Homeostasis

Inhibition of Na+/K+/2Cl− Cotransporters in Renal Tubular Epithelia

Torsemide primarily exerts its diuretic effect by binding to the chloride-binding site of the Na+/K+/2Cl− cotransporter isoform 2 (NKCC2) in the luminal membrane of the thick ascending limb of Henle’s loop (TALH) [1] [5] [6]. This inhibition disrupts electrolyte reabsorption:

  • Electrolyte Excretion Dynamics: By blocking NKCC2, torsemide reduces tubular reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) by ~25-35% [5]. The resulting luminal hypertonicity impairs the generation of the trans-epithelial electrochemical gradient, reducing paracellular reabsorption of calcium (Ca²⁺) and magnesium (Mg²⁺) [5] [6].
  • Structural Specificity: Torsemide’s sulfonylurea moiety enables high-affinity binding to NKCC2’s Cl⁻ site, with a potency ~10x greater than furosemide per milligram [6]. Its pyridine ring facilitates membrane penetration, contributing to rapid onset (oral: 30–60 min; IV: 10 min) [1] [6].
  • Bioavailability Advantage: Unlike furosemide, torsemide maintains ~80–100% oral bioavailability even in heart failure, cirrhosis, or chronic kidney disease due to extensive enteric absorption unaffected by food or gut edema [1] [6]. This ensures predictable delivery to renal targets.

Table 1: Renal Electrolyte Handling Following Torsemide-Mediated NKCC2 Inhibition

ElectrolyteReabsorption SiteEffect of NKCC2 InhibitionNet Excretion Change
Sodium (Na⁺)TALH (luminal)Direct blockade of symport↑↑↑ (25–35% reduction in reabsorption)
Chloride (Cl⁻)TALH (luminal)Competitive Cl⁻ site binding↑↑↑
Potassium (K⁺)TALH (luminal)Reduced luminal entry↑↑
Calcium (Ca²⁺)TALH (paracellular)Diminished transepithelial voltage↑↑
Magnesium (Mg²⁺)TALH (paracellular)Diminished transepithelial voltage↑↑

Modulation of Renin-Angiotensin-Aldosterone System (RAAS) Activity

Torsemide uniquely suppresses RAAS activation via direct and indirect mechanisms, distinguishing it from other loop diuretics:

  • Aldosterone Synthase Inhibition: Torsemide reduces hepatic synthesis of CYP11B2 (aldosterone synthase), lowering circulating aldosterone by ~30% in heart failure patients [6] [8]. This contrasts with furosemide, which triggers RAAS activation via volume depletion [8].
  • Receptor-Level Antagonism: Torsemide competitively inhibits aldosterone binding to mineralocorticoid receptors in the collecting duct, mitigating potassium wasting and sodium retention [6]. This explains its reduced hypokalemia risk (vs. furosemide) despite equivalent natriuresis [1] [6].
  • Neurohormonal Crosstalk: By suppressing angiotensin II-induced transforming growth factor-beta 1 (TGF-β1) and thromboxane A2 release, torsemide interrupts profibrotic signaling cascades in cardiac and renal tissues [4] [6].

Table 2: Torsemide vs. Furosemide in RAAS Modulation

ParameterTorsemideFurosemideFunctional Consequence
Plasma Aldosterone↓ 30% [8]↑ 20–50% [8]Reduced K⁺/Mg²⁺ loss with torsemide
TGF-β1 Expression↓↓ (p<0.01) [6]↔ / ↑ [8]Attenuated fibroblast activation
Mineralocorticoid Receptor BindingCompetitive inhibition [6]No effectEnhanced Na⁺ excretion without kaliuresis
BNP Levels↓↓ [6]Improved ventricular wall stress

Role in Attenuating Myocardial Fibrosis via Collagen Metabolism Regulation

Torsemide demonstrates cardioprotective antifibrotic properties via direct modulation of collagen synthesis/degradation:

  • Collagen Synthesis Suppression: Torsemide decreases serum carboxy-terminal propeptide of procollagen type I (PIP)—a marker of collagen I synthesis—by 22% (143 ± 7 μg/L to 111 ± 3 μg/L; p<0.01) in heart failure patients, correlating with reduced myocardial collagen volume fraction (CVF) [8]. This effect is absent with furosemide [8].
  • Mechanistic Pathways: Torsemide downregulates procollagen type I carboxy-terminal proteinase (PCP) expression—an enzyme critical for collagen maturation—by blocking aldosterone’s profibrotic activity [4] [6]. Concomitant TGF-β1 inhibition further reduces fibroblast-to-myofibroblast transition [6].
  • Functional Impact: In endomyocardial biopsies, torsemide reduced CVF from 7.96% ± 0.54% to 4.48% ± 0.26% (p<0.01) after 8 months, improving diastolic compliance [8]. This regression of fibrosis is critical in heart failure with preserved ejection fraction (HFpEF), where collagen cross-linking directly impairs ventricular filling [2] [4].

Table 3: Biomarkers of Myocardial Fibrosis Modulation by Torsemide

BiomarkerFunctionChange with TorsemideClinical Relevance
PIPProcollagen type I synthesis marker↓ 22% (p<0.01) [8]Predicts reduced collagen deposition
Collagen Volume Fraction (CVF)Histological collagen burden↓ 44% (p<0.01) [8]Correlates with diastolic function improvement
CITPCollagen type I degradation marker[8]Unaltered degradation suggests net reduction in synthesis
Galectin-3Fibroblast activation mediator↓ (indirect evidence) [4]Attenuates interstitial fibrosis

Structural Biology Perspective

Torsemide’s pyridine-sulfonylurea structure enables dual receptor interactions:

  • The sulfonylurea group binds NKCC2’s Cl⁻ site (SLC12A1) with Kd ~0.2 μM [5] [6].
  • The 4-(m-toluidino) group facilitates membrane diffusion and may interact with aldosterone receptor ligand-binding domains [6].This dual targeting underpins its integrated actions on electrolyte homeostasis and tissue remodeling.

Properties

CAS Number

106944-62-1

Product Name

O-Torsemide

IUPAC Name

1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)

InChI Key

QZCPTFXLYNBKGU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.